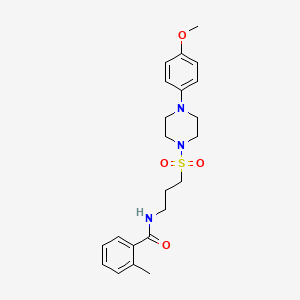

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide

描述

属性

IUPAC Name |

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-18-6-3-4-7-21(18)22(26)23-12-5-17-30(27,28)25-15-13-24(14-16-25)19-8-10-20(29-2)11-9-19/h3-4,6-11H,5,12-17H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQVTFDJIKKJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the coupling of the sulfonylpropyl chain with the piperazine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and substituted piperazine derivatives, each with distinct chemical and biological properties.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its binding affinity to serotonin receptors, particularly the 5-HT1A receptor.

Industry: Utilized in the development of new materials with specific chemical properties.

作用机制

The mechanism of action of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as the 5-HT1A receptor . The compound binds to the receptor, modulating its activity and influencing various signaling pathways involved in neurotransmission. This interaction can lead to changes in mood, cognition, and other central nervous system functions.

相似化合物的比较

Similar Compounds

Similar compounds include other piperazine derivatives, such as:

- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine

- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine

Uniqueness

What sets N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its high binding affinity to the 5-HT1A receptor and potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

生物活性

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide, commonly referred to as a piperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neurological applications. This article synthesizes available research findings, including case studies, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H25N3O5S2

- Molecular Weight : 391.50 g/mol

The structure includes a piperazine ring, a sulfonamide linkage, and a methoxyphenyl moiety, contributing to its pharmacological properties.

Research indicates that compounds with similar structures often act as inhibitors of protein-protein interactions, particularly those involving cancer-related proteins. For instance, studies have shown that modifications in the piperazine structure can enhance binding affinity and cytotoxicity against various cancer cell lines.

Key Findings:

- Inhibition of S100A2-p53 Interaction : The compound has been identified as a potential inhibitor of the S100A2-p53 protein interaction, which is crucial in regulating apoptosis and cell cycle progression in cancer cells .

- Cytotoxicity Profiles : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against human pancreatic cancer cell lines (e.g., BxPC-3 and AsPC-1), with GI50 values ranging from 3.7 μM to 18 μM depending on the structural modifications made .

Anticancer Activity

The anticancer effects of this compound have been evaluated through various assays:

| Cell Line | GI50 (μM) | Activity |

|---|---|---|

| BxPC-3 | 3.7 | High cytotoxicity |

| AsPC-1 | 18 | Moderate cytotoxicity |

| MiaPaCa2 | Not specified | Assessed |

These results indicate that structural modifications can significantly influence the compound's efficacy against different cancer types.

Neurological Effects

Preliminary studies suggest that piperazine derivatives may also exhibit neuroprotective properties. For example, compounds structurally similar to this compound have shown promise in modulating neurotransmitter systems, potentially benefiting conditions like depression and anxiety .

Case Studies

- Study on Pancreatic Cancer : A focused library derived from the parent compound was screened against a panel of human pancreatic cancer cell lines. Modifications such as introducing bulky groups at specific positions significantly enhanced cytotoxicity .

- Neuropharmacological Assessment : In an exploratory study, derivatives were tested for their ability to affect serotonin receptor activity. Results indicated potential modulation of serotonin pathways, suggesting applications in treating mood disorders .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for producing N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide?

- Methodological Answer : The compound is synthesized via multi-step reactions involving:

- Coupling reactions : Use of HBTU or BOP as coupling agents in THF with Et₃N to facilitate amide bond formation between intermediates .

- Purification : Silica gel column chromatography under gradient elution (e.g., CH₂Cl₂/MeOH) to isolate intermediates and final products .

- Chiral resolution : Stereochemical control via (S)-configured starting materials (e.g., L-valine derivatives) to ensure enantiomeric purity .

- Key Data : Yields range from 26% to 72%, with melting points (e.g., 100–185°C) and optical rotation values (e.g., [α]²⁵D +60° to +76°) reported for analogs .

Q. How is structural confirmation achieved for this compound and its intermediates?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or CD₃OD) confirm substituent positions, e.g., aromatic protons at δ 6.2–7.8 ppm and piperazine methyl groups at δ 2.3–3.2 ppm .

- Mass spectrometry : ESI-MS identifies molecular ions (e.g., m/z 488.6–542.6 [M+H]⁺) .

- Elemental analysis : Validates C, H, N ratios (e.g., Anal. C₃₀H₃₉Cl₂N₃O₃·1.5H₂O) .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

- Methodological Answer :

- Acetylcholinesterase inhibition : Measure IC₅₀ values using Ellman’s assay, comparing activity to donepezil .

- Receptor binding : Radioligand displacement assays (e.g., 5-HT₁A or D₂ receptors) to assess affinity, with structural analogs showing Kᵢ values <100 nM .

- Cellular toxicity : MTT assays in HEK-293 or SH-SY5Y cell lines to determine EC₅₀ and selectivity indices .

Q. How do structural modifications influence pharmacological activity?

- Methodological Answer :

- Piperazine substituents : Replacing 4-methoxyphenyl with 4-fluorophenyl increases serotonin receptor affinity but reduces metabolic stability .

- Sulfonyl group : Removal reduces acetylcholinesterase inhibition by 50%, highlighting its role in target engagement .

- Benzamide substituents : Methyl groups at the ortho position enhance blood-brain barrier permeability compared to para-substituted analogs .

Q. How can contradictory data on analog bioactivity be resolved?

- Methodological Answer :

- Assay standardization : Control variables like pH, temperature, and cell passage number to minimize variability .

- Structural benchmarking : Compare IC₅₀ values of the parent compound against analogs with defined modifications (e.g., 3,5-dimethyl vs. 4-methoxybenzamide derivatives) .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and in silico results .

Q. What strategies improve metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ethyl esters) to enhance oral bioavailability, as seen in related piperazine sulfonamides .

- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life .

- Formulation optimization : Use lipid-based nanoemulsions to improve solubility and reduce hepatic first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。